Propanediol

Catalog No.
S1908345
CAS No.
26264-14-2
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanediol

CAS Number

26264-14-2

Product Name

Propanediol

IUPAC Name

propane-1,1-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3

InChI Key

ULWHHBHJGPPBCO-UHFFFAOYSA-N

SMILES

CCC(O)O

Canonical SMILES

CCC(O)O

Propanediol refers to a class of organic compounds that includes two isomers: 1,2-propanediol and 1,3-propanediol. Both are colorless, odorless liquids with a sweet taste, commonly used in various industrial applications.

  • 1,2-Propanediol, also known as propylene glycol, has the chemical formula C3H8O2C_3H_8O_2 and is primarily used in food, pharmaceuticals, and cosmetics due to its non-toxic nature.
  • 1,3-Propanediol has gained attention as a building block for polymers and is derived from renewable resources like glycerol.

Both compounds are classified as diols due to the presence of two hydroxyl (-OH) groups, which impart unique chemical properties.

, including oxidation and dehydration:

  • Oxidation: For instance, 1,2-propanediol can be oxidized to form acetaldehyde and other products under specific conditions. The oxidation of 1,3-propanediol primarily yields acrolein and acrylic acid when subjected to oxidative dehydrogenation processes .
  • Dehydration: Both isomers can undergo dehydration reactions to form ethers or olefins. The dehydration of 1,3-propanediol has been shown to predominantly produce acrolein with high selectivity .

Propanediols exhibit low toxicity and are generally recognized as safe (GRAS) for use in food and pharmaceutical applications. They possess antimicrobial properties, making them useful as preservatives in various formulations. Additionally, 1,2-propanediol has been studied for its ability to enhance skin hydration and act as a solvent in cosmetic products .

The synthesis of propanediols can occur through several methods:

  • From Petroleum Derivatives: Traditionally, 1,2-propanediol is produced via the hydrolysis of propylene oxide. This method is well-established but raises environmental concerns due to reliance on fossil fuels.
  • From Renewable Resources:
    • Glycerol Hydrogenolysis: This method converts glycerol into 1,3-propanediol through catalytic hydrogenation processes. Various catalysts have been explored to enhance yield and selectivity .
    • Biotechnological Approaches: Microbial fermentation processes utilizing sugars or glycerol are emerging as sustainable alternatives for producing both isomers .

Propanediols find extensive applications across multiple industries:

  • Food Industry: Used as a humectant and solvent.
  • Pharmaceuticals: Acts as a carrier for drugs and an ingredient in topical formulations.
  • Cosmetics: Utilized for its moisturizing properties.
  • Polymer Production: 1,3-propanediol serves as a precursor for polyesters and polyurethanes .

Research into the interactions of propanediols with other compounds has revealed their potential in enhancing solubility and stability in formulations. Studies indicate that they can improve the bioavailability of certain drugs when used as excipients in pharmaceutical formulations . Additionally, their role in microbial fermentation processes highlights their compatibility with various biological systems.

Several compounds share structural similarities with propanediols. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Characteristics
Ethylene GlycolDiolWidely used antifreeze; more toxic than propanediols.
Butylene GlycolDiolUsed in cosmetics; higher molecular weight than propanediols.
GlycerolTriolNon-toxic; used as a sweetener; more hydroxyl groups than propanediols.
SorbitolSugar AlcoholUsed as a sweetener; less viscous than propanediols.

Propanediols are unique due to their dual functionality (two hydroxyl groups) combined with favorable safety profiles that allow for diverse applications across food, pharmaceuticals, and industrial sectors.

Isomeric Configurations: 1,2-Propanediol vs. 1,3-Propanediol

The fundamental distinction between propanediol isomers lies in the positional arrangement of hydroxyl groups along the propane backbone. 1,2-Propanediol, commonly known as propylene glycol, features hydroxyl groups on adjacent carbon atoms, resulting in the molecular structure CH₃CH(OH)CH₂OH [4] [5]. This configuration creates a chiral center at the second carbon atom, enabling the existence of both R and S enantiomers [5].

Conversely, 1,3-propanediol exhibits a symmetric molecular architecture with hydroxyl groups positioned on the terminal carbon atoms, yielding the structure HOCH₂CH₂CH₂OH [2] [3]. This symmetric arrangement eliminates chirality and provides two equivalent primary hydroxyl groups with identical reactivity patterns [6].

Property1,2-Propanediol1,3-Propanediol
Molecular FormulaC₃H₈O₂C₃H₈O₂
Molecular Weight (g/mol)76.0976.09
CAS Number57-55-6504-63-2
IUPAC Namepropane-1,2-diolpropane-1,3-diol
SMILESCC(O)COC(O)CCO
InChI KeyDNIAPMSPPWPWGF-UHFFFAOYSA-NYPFDHNVEDLHUCE-UHFFFAOYSA-N
Chemical StructureCH₃CH(OH)CH₂OHHOCH₂CH₂CH₂OH

The structural differences manifest in distinct hydrogen bonding patterns. 1,2-Propanediol forms intramolecular hydrogen bonds due to the proximity of hydroxyl groups, while 1,3-propanediol predominantly exhibits intermolecular hydrogen bonding networks [6] [7].

Crystallography and Molecular Geometry

Limited crystallographic data exists for pure propanediol compounds due to their liquid state at ambient conditions. However, derivative compounds provide insights into molecular arrangements. A 2,2-bis(bromomethyl)-1,3-propanediol derivative crystallizes in a monoclinic system with space group Cc, featuring unit cell parameters of a = 628.2 pm, b = 2015.5 pm, c = 659.6 pm, and β = 94.27°, with four molecules per unit cell [7].

The molecular geometry of 1,2-propanediol is characterized by the presence of a chiral carbon center, resulting in tetrahedral geometry around the secondary carbon atom [4]. The compound exists as α-propylene glycol to distinguish it from its 1,3-isomer, which is sometimes designated as β-propylene glycol [4].

1,3-Propanediol exhibits a more extended molecular conformation with two primary hydroxyl groups positioned at maximum separation. This geometric arrangement facilitates the formation of 1,3-dioxane rings when reacting with aldehydes and ketones, a property exploited in reactive extraction processes [8].

Property1,2-Propanediol1,3-Propanediol
Crystal SystemNot specifiedMonoclinic (derivative)
Space GroupNot specifiedCc (derivative)
Unit Cell Parameters (a, b, c)Not specified628.2, 2015.5, 659.6 pm
Beta Angle (°)Not specified94.27
Z (molecules per unit cell)Not specified4 (derivative)
Molecular GeometryChiral carbon centerPrimary OH groups
Hydrogen BondingIntermolecular OH···O bondsIntermolecular OH···O bonds

Thermochemical Properties

Comprehensive thermochemical data reveals significant differences between propanediol isomers. The standard molar enthalpy of formation for 1,3-propanediol has been precisely determined through combustion calorimetry, yielding values of -410.6 ± 2.2 kJ/mol for the gas phase and -481.8 ± 2.2 kJ/mol for the liquid phase at 298.15 K [9]. The enthalpy of combustion ranges from -1843.0 to -1859.0 kJ/mol [10].

For 1,2-propanediol, the gas-phase enthalpy of formation is -392.0 ± 3.0 kJ/mol, indicating slightly lower thermodynamic stability compared to the 1,3-isomer [11]. The enthalpy of vaporization for 1,3-propanediol is 71.2 ± 0.2 kJ/mol [9].

Heat capacity measurements demonstrate temperature dependence, with 1,3-propanediol exhibiting a gas-phase heat capacity of 135.27 J/mol·K at 452.4 K [10]. Critical properties include a critical temperature of 721-724 K and critical pressure of 8950 kPa for 1,3-propanediol [10].

Property1,2-Propanediol1,3-Propanediol
Enthalpy of Formation (gas, kJ/mol)-392.0 ± 3.0-410.6 ± 2.2
Enthalpy of Formation (liquid, kJ/mol)-480.8-481.8 ± 2.2
Enthalpy of Combustion (liquid, kJ/mol)Not specified-1843.0 to -1859.0
Enthalpy of Vaporization (kJ/mol)Not specified71.2 ± 0.2
Heat Capacity (gas, J/mol·K)Not specified135.27 (at 452.4 K)
Critical Temperature (K)Not specified721-724
Critical Pressure (kPa)Not specified8950

Solubility and Phase Behavior

Both propanediol isomers exhibit complete miscibility with water due to extensive hydrogen bonding capabilities [5] [12]. However, subtle differences exist in their solubility profiles with organic solvents. 1,2-Propanediol demonstrates miscibility with a broader range of solvents, including water, acetone, and chloroform [5].

1,3-Propanediol shows complete miscibility with water, alcohols, ethers, and formamide but exhibits limited solubility in benzene and chloroform [13] [6]. The solubility differences arise from variations in molecular symmetry and hydrogen bonding patterns.

Phase behavior studies reveal distinct melting and boiling point characteristics. 1,2-Propanediol melts at -59 to -60°C and boils at 188°C, while 1,3-propanediol exhibits a higher melting point of -27°C and boiling point of 214°C [11] [13]. These differences reflect the stronger intermolecular interactions in 1,3-propanediol due to its symmetric structure and extended hydrogen bonding network.

Solvent1,2-Propanediol1,3-Propanediol
WaterMiscibleMiscible
EthanolMiscibleMiscible
AcetoneMiscibleMiscible
ChloroformMiscibleSparingly soluble
BenzeneSparingly solubleSparingly soluble
EtherMiscibleMiscible
FormamideNot specifiedMiscible

Physical properties further distinguish the isomers. 1,3-Propanediol exhibits higher density (1.053 g/mL at 25°C) and viscosity (44.9 mPa·s at 25°C) compared to 1,2-propanediol (density: 1.035-1.036 g/mL; viscosity: 40.4 mPa·s) [11] [13]. The vapor pressure of 1,3-propanediol (0.0008 kPa at 25°C) is significantly lower than that of 1,2-propanediol (0.02 kPa at 25°C), indicating reduced volatility [13] [14].

Property1,2-Propanediol1,3-Propanediol
Melting Point (°C)-59 to -60-27
Boiling Point (°C)188214
Density (g/mL at 25°C)1.035-1.0361.053
Viscosity (mPa·s at 25°C)40.444.9
Refractive Index (20°C)1.4321.439
Vapor Pressure (kPa at 25°C)0.020.0008
Flash Point (°C)>99>230

Reactivity Patterns in Organic Transformations

The reactivity patterns of propanediol isomers reflect their distinct structural characteristics. 1,2-Propanediol undergoes oxidation reactions forming acetaldehyde, formaldehyde, and carbon dioxide through oxidative carbon-carbon cleavage, while also producing acetone via dehydration pathways [15]. The proximity of hydroxyl groups facilitates intramolecular cyclization reactions and the formation of stable five-membered ring acetals with aldehydes.

1,3-Propanediol exhibits different reactivity patterns due to its symmetric structure and primary hydroxyl groups. Under oxidative conditions at 400-500 K, it predominantly undergoes dehydration and oxidative dehydrogenation to form acrolein with approximately 90% selectivity [15]. This high selectivity toward acrolein formation makes 1,3-propanediol valuable for producing acrylic acid through subsequent oxidation processes.

The compound readily forms 1,3-dioxanes when reacting with aldehydes under acidic conditions, a property exploited in reactive extraction processes for purification [8]. The reaction with propionaldehyde, butyraldehyde, or isobutyraldehyde yields substituted 1,3-dioxanes with equilibrium constants ranging from 678 to 3480 at temperatures between 7-52°C [8].

Both isomers participate in typical alcohol reactions, including esterification with carboxylic acids, reaction with acid chlorides to form esters, and coupling with isocyanates to produce urethanes [6]. However, 1,3-propanediol's two equivalent primary hydroxyl groups provide symmetric reactivity, facilitating the synthesis of polymers such as polytrimethylene terephthalate [3].

Thermal decomposition studies reveal that both propanediols undergo water elimination and carbon-carbon bond dissociation reactions, with water elimination predominating at low temperature and pressure conditions, while direct carbon-carbon bond cleavage prevails at elevated temperatures and pressures [16]. The decomposition mechanisms involve radical-mediated pathways initiated by oxygen insertion into carbon-hydrogen bonds in β positions relative to hydroxyl groups [15].

Petrochemical Synthesis Routes

Petrochemical synthesis routes represent the dominant commercial pathways for propanediol production, utilizing petroleum-derived feedstocks through well-established industrial processes. These methodologies have been extensively developed and optimized for large-scale production, offering high yields and product purity under controlled conditions.

Propylene Oxide Hydration

Propylene oxide hydration stands as the most widely implemented industrial process for 1,2-propanediol production, accounting for the majority of global manufacturing capacity [1] [2]. This methodology involves the addition of water across the epoxide ring of propylene oxide, resulting in the formation of propylene glycol through nucleophilic ring-opening mechanisms.

The direct hydration process operates under non-catalytic conditions at temperatures ranging from 150-160°C and pressures between 0.78-0.98 MPa [2] [3]. Under these conditions, the reaction proceeds through a bimolecular nucleophilic substitution mechanism, where water molecules attack the less substituted carbon of the epoxide ring, leading to regioselective formation of the secondary alcohol product. The process achieves remarkably high purity levels exceeding 99.5% propylene glycol, with minimal formation of by-products [2].

The reaction mechanism involves initial protonation of the epoxide oxygen, followed by nucleophilic attack by water molecules. The regioselectivity observed in this process results from the preferential attack at the less sterically hindered primary carbon center, consistent with steric and electronic considerations in epoxide ring-opening reactions [4].

Indirect hydration methodologies employ sulfuric acid as a catalyst to facilitate the ring-opening process under milder conditions [3]. The acidic catalyst enhances the electrophilicity of the epoxide ring through protonation, thereby accelerating the nucleophilic substitution reaction. This approach allows for greater control over reaction conditions and can accommodate variations in feedstock composition and quality.

The industrial implementation of propylene oxide hydration requires sophisticated separation and purification systems to achieve the desired product specifications. The reaction mixture undergoes evaporation and rectification processes to remove unreacted starting materials and water, while fractional distillation ensures the isolation of high-purity propylene glycol suitable for various applications [2].

Acrolein Hydroformylation

Acrolein hydroformylation represents a key petrochemical route for 1,3-propanediol synthesis, involving the catalytic conversion of acrolein to 3-hydroxypropanal followed by subsequent hydrogenation to yield the desired diol product [5] [6]. This two-step process offers an alternative pathway to access 1,3-propanediol from readily available petrochemical feedstocks.

The initial hydroformylation step involves the addition of carbon monoxide and hydrogen across the carbon-carbon double bond of acrolein in the presence of transition metal catalysts. This reaction proceeds through well-established organometallic mechanisms involving catalyst insertion into the carbon-carbon double bond, followed by migratory insertion of carbon monoxide and reductive elimination to form the aldehyde product [5].

The hydrolysis component of this process requires careful control of reaction conditions to minimize undesired side reactions. The reaction is typically conducted under weakly acidic conditions in aqueous medium containing approximately 20% acrolein concentration [5]. Higher concentrations of acrolein tend to promote unwanted side reactions between acrolein and the hydroxypropanal intermediate, leading to decreased yields of the desired product.

The subsequent hydrogenation step converts 3-hydroxypropanal to 1,3-propanediol through catalytic reduction. This transformation can be performed directly in the aqueous phase or following extraction into organic solvents such as 2-methylpropanol [5]. The hydrogenation process employs Raney nickel catalysts under pressure in aqueous systems, while nickel-supported catalysts are utilized at pressures of 2-4 MPa and temperatures of 110-150°C in organic phase reactions.

The overall yield of 1,3-propanediol through the acrolein hydroformylation route is approximately 45%, which is relatively modest compared to alternative synthetic approaches [5]. This limitation has driven research into process optimization and catalyst development to improve the efficiency and selectivity of the transformation.

Ethylene Oxide Derivatives

Ethylene oxide derivatives provide an alternative petrochemical pathway for propanediol synthesis, particularly for 1,3-propanediol production through multi-step synthetic sequences [7] [8]. This approach utilizes the high reactivity of ethylene oxide as a building block for constructing the three-carbon propanediol framework.

The Shell route represents one established methodology employing ethylene oxide as a starting material for 1,3-propanediol synthesis [7]. This process involves the conversion of ethylene oxide to intermediate compounds that can be subsequently transformed to the desired propanediol product through carefully designed synthetic sequences.

One variant of this approach involves the production of methyl 3-hydroxypropionate from ethylene oxide, followed by hydrogenation to yield 1,3-propanediol [8]. This methodology offers the advantage of utilizing readily available ethylene oxide feedstock while providing access to the less common 1,3-propanediol isomer.

The reaction mechanisms involved in ethylene oxide-based syntheses typically proceed through nucleophilic ring-opening reactions, similar to those observed in propylene oxide hydration. However, the absence of substituents on the ethylene oxide ring eliminates regioselectivity issues, allowing for more predictable reaction outcomes and product distributions.

The development of ethylene oxide-based routes has been driven by the need to access 1,3-propanediol for specialized applications, particularly in polymer synthesis where the unique properties of 1,3-propanediol-based materials offer advantages over conventional 1,2-propanediol derivatives [7].

Biological Production Systems

Biological production systems represent a rapidly advancing field for propanediol synthesis, offering sustainable alternatives to petrochemical routes through the utilization of renewable feedstocks and mild reaction conditions. These methodologies harness the catalytic capabilities of microorganisms and isolated enzymes to achieve selective propanediol formation.

Microbial Fermentation Pathways

Microbial fermentation pathways constitute the most extensively developed biological approach for propanediol production, with numerous microorganisms demonstrating the ability to convert various substrates into both 1,2-propanediol and 1,3-propanediol [9] [10] [11]. These pathways leverage the inherent metabolic capabilities of microorganisms to achieve selective product formation under mild conditions.

Klebsiella pneumoniae represents one of the most studied microorganisms for 1,3-propanediol production, capable of achieving concentrations up to 102.7 g/L from glycerol substrates [6] [12]. The organism utilizes a two-enzyme system involving glycerol dehydratase and 1,3-propanediol oxidoreductase to convert glycerol to the desired product. The glycerol dehydratase enzyme requires vitamin B12 as a cofactor and catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde, while the oxidoreductase enzyme reduces the aldehyde intermediate to 1,3-propanediol [10].

Lactobacillus reuteri has emerged as a promising microorganism for 1,3-propanediol production, with engineered strains achieving production levels of 68.32 g/L and yields of 0.78 mol/mol from glycerol substrates [6] [13]. The organism offers advantages in terms of safety, being generally recognized as safe (GRAS) and non-pathogenic, making it suitable for food and pharmaceutical applications.

The metabolic pathways involved in microbial 1,3-propanediol production typically involve two parallel routes: oxidative and reductive pathways [10]. The oxidative pathway converts glycerol to various intermediates including dihydroxyacetone, dihydroxyacetone phosphate, and pyruvate, ultimately entering the tricarboxylic acid cycle to provide energy for microbial growth. The reductive pathway represents the primary route for 1,3-propanediol formation, involving the sequential action of glycerol dehydratase and propanediol oxidoreductase enzymes.

Clostridium butyricum has demonstrated the ability to produce up to 94 g/L of 1,3-propanediol from glycerol substrates under anaerobic conditions [6]. The organism utilizes similar enzymatic pathways to other propanediol-producing microorganisms but operates under strictly anaerobic conditions, which can influence process design and operation.

The fermentation process parameters significantly influence product formation and yield. Temperature optimization studies have shown that most microorganisms prefer temperatures around 30-35°C for optimal 1,3-propanediol production [14]. pH control is critical, with optimal ranges typically between 5.0-7.0 depending on the specific microorganism employed [15].

Enzymatic Conversion Mechanisms

Enzymatic conversion mechanisms provide the molecular basis for biological propanediol production, involving specific enzyme-catalyzed reactions that achieve high selectivity and efficiency under mild conditions [10] [16]. Understanding these mechanisms is crucial for optimizing biological production systems and developing improved enzymatic catalysts.

Glycerol dehydratase represents the key enzyme in 1,3-propanediol biosynthesis, catalyzing the conversion of glycerol to 3-hydroxypropionaldehyde through a radical-based mechanism [10]. The enzyme requires adenosylcobalamin (vitamin B12) as a cofactor and belongs to the family of radical-generating enzymes. The reaction mechanism involves the formation of a substrate-based radical through hydrogen abstraction, followed by elimination of water to form the aldehyde product.

The glycerol dehydratase enzyme exhibits a relatively short active lifetime due to the irreversible breakdown of the adenosylcobalamin cofactor during the catalytic cycle [10]. This limitation necessitates the presence of a glycerol dehydratase reactivator enzyme that can restore activity by exchanging the damaged cofactor with intact vitamin B12. The reactivator protein shares structural similarities with molecular chaperones such as GroEL and Hsp70.

Propanediol oxidoreductase catalyzes the final step in 1,3-propanediol biosynthesis, reducing 3-hydroxypropionaldehyde to the desired diol product [10] [16]. The enzyme requires ferrous iron (Fe2+) as a cofactor and utilizes either NADH or NADPH as the reducing agent. The enzyme exhibits relatively low substrate specificity, allowing various alcohol oxidoreductases to catalyze this transformation.

The cofactor requirements and enzyme kinetics significantly influence the overall efficiency of enzymatic propanediol production. The dependence on vitamin B12 and iron cofactors necessitates careful medium formulation and process optimization to ensure adequate cofactor availability [10]. The stoichiometry of cofactor consumption and regeneration affects the overall process economics and sustainability.

Alternative enzymatic pathways for 1,2-propanediol production involve different enzyme systems and substrates. These pathways typically utilize deoxysugars such as fucose and rhamnose as starting materials, with lactaldehyde formation occurring during glycolytic reactions followed by reduction to 1,2-propanediol [17] [18]. Another pathway involves the formation of methylglyoxal from dihydroxyacetone phosphate, followed by reduction to 1,2-propanediol through specific reductase enzymes.

Genetic Engineering Approaches

Genetic engineering approaches have revolutionized biological propanediol production by enabling the development of optimized microorganisms with enhanced production capabilities and expanded substrate utilization [10] [18] [12]. These strategies involve the modification of metabolic pathways, enzyme expression levels, and cofactor availability to improve product formation.

Metabolic engineering of Escherichia coli has been extensively pursued for 1,3-propanediol production, with engineered strains achieving production levels up to 135 g/L from glucose substrates [6] [19]. The engineering approach involves the introduction of glycerol biosynthesis pathways to convert glucose to glycerol, followed by the implementation of 1,3-propanediol production pathways. The strategies include overexpression of glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase from Saccharomyces cerevisiae, along with glycerol dehydratase and 1,3-propanediol oxidoreductase genes.

Cofactor engineering represents a critical aspect of genetic optimization for propanediol production. The availability of NADH and NADPH significantly influences the efficiency of the reductive pathway leading to 1,3-propanediol formation [10]. Strategies to enhance cofactor availability include the overexpression of NADPH-generating enzymes, modification of transhydrogenase activities, and the introduction of alternative cofactor regeneration systems.

The deletion of competing pathways has proven effective in improving 1,3-propanediol yields. Target genes for deletion include those involved in lactate production (ldhA), acetate formation (poxB), and other by-product formation pathways [10]. The systematic elimination of these competing routes redirects metabolic flux toward the desired product formation.

Corynebacterium glutamicum has been engineered for 1,3-propanediol production from glucose, achieving yields of 0.42 g/g glucose through the introduction of glycerol biosynthesis modules and propanediol production pathways [10]. The engineering approach involved the construction of two different glycerol modules: one utilizing glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase, and another employing glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase for dihydroxyacetone phosphate conversion.

Lactobacillus reuteri engineering has focused on enhancing the natural propanediol production capability through overexpression of the propanediol utilization (pdu) operon [13]. The engineered strain L. reuteri RPRB3007 achieved a production rate of 151.4 mg/gCDW/h compared to 93.7 mg/gCDW/h for the wild-type strain, representing a 1.6-fold improvement in production efficiency.

Catalytic Hydrogenolysis of Glycerol

Catalytic hydrogenolysis of glycerol represents a promising sustainable approach for propanediol production, utilizing the abundant glycerol by-product from biodiesel manufacturing as a renewable feedstock [1] [20]. This methodology involves the selective cleavage of carbon-oxygen bonds in glycerol under hydrogen atmosphere, catalyzed by heterogeneous metal catalysts.

The hydrogenolysis process can yield either 1,2-propanediol or 1,3-propanediol depending on the catalyst system and reaction conditions employed [1] [20]. The selectivity toward specific propanediol isomers depends on the mechanism of C-O bond cleavage, with different pathways leading to different product distributions.

The reaction mechanism for glycerol hydrogenolysis to 1,2-propanediol typically involves initial dehydration of glycerol to acetol (hydroxyacetone) on acid sites, followed by hydrogenation of the carbonyl group to form 1,2-propanediol [1] [21]. This pathway requires bifunctional catalysts containing both acid sites for dehydration and metal sites for hydrogenation.

Copper-based catalysts have shown excellent performance for 1,2-propanediol production, with Cu/MgO catalysts achieving 100% glycerol conversion and 95.5% selectivity toward 1,2-propanediol at 220°C and 0.75 MPa pressure [20]. The high activity and selectivity result from the bifunctional nature of the catalyst, with MgO providing basic sites for glycerol dehydration and copper nanoparticles facilitating hydrogenation reactions.

Nickel-copper bimetallic catalysts have demonstrated superior performance compared to monometallic systems, achieving 67.1% glycerol conversion with 90.1% selectivity toward 1,2-propanediol [22]. The synergistic effect between copper and nickel metals enhances both the activation of glycerol and the subsequent hydrogenation steps, leading to improved catalytic performance.

The hydrogenolysis of glycerol to 1,3-propanediol requires different catalyst systems and reaction conditions. Platinum-tungsten oxide catalysts supported on various materials have shown promising results for selective 1,3-propanediol formation [20]. The mechanism involves initial dehydration of glycerol at the secondary hydroxyl group to form 3-hydroxypropionaldehyde, followed by hydrogenation to yield 1,3-propanediol.

Iridium-rhenium oxide catalysts represent another effective system for 1,3-propanediol production, demonstrating high selectivity under optimized reaction conditions [20]. The catalyst design involves the careful balance of acid sites for dehydration and metal sites for hydrogenation, with the rhenium oxide component providing the necessary acidity for selective C-O bond cleavage.

The reaction conditions significantly influence the product distribution and selectivity in glycerol hydrogenolysis. Temperature typically ranges from 180-240°C, with higher temperatures favoring C-C bond cleavage leading to undesired products such as ethylene glycol and methanol [20]. Pressure conditions range from 1-5 MPa, with adequate hydrogen pressure necessary for efficient hydrogenation of intermediate compounds.

Advanced Synthesis Techniques

Advanced synthesis techniques for propanediol production encompass emerging methodologies that offer unique advantages in terms of sustainability, selectivity, and process efficiency. These approaches represent the forefront of research in propanediol synthesis, exploring novel catalytic systems and reaction conditions.

Electrochemical Methods

Electrochemical methods for propanediol synthesis offer unique advantages in terms of precise control over reaction conditions and the ability to utilize renewable electrical energy sources [23]. These methodologies involve the use of electrochemical cells to drive the conversion of various substrates to propanediol products through electron transfer processes.

The electrochemical conversion of glycerol to 1,3-propanediol has been demonstrated using platinum or ruthenium oxide-based anodes in combination with zinc or lead cathodes [23]. The process operates in chloride media at pH 1, utilizing the electrolytic generation of reactive species to facilitate the conversion of glycerol to the desired propanediol product.

The electrode material selection plays a crucial role in determining the efficiency and selectivity of electrochemical propanediol synthesis. Platinum anodes provide excellent corrosion resistance and catalytic activity, while ruthenium oxide-based dimensionally stable anodes (DSA) offer enhanced stability under harsh electrochemical conditions [23]. The cathode material influences the reduction processes occurring at the negative electrode, with zinc and lead cathodes demonstrating effectiveness in propanediol formation.

The electrolyte composition significantly affects the electrochemical synthesis process. Chloride-containing electrolytes such as sodium chloride and potassium chloride facilitate the formation of reactive chlorine species that can participate in the conversion of glycerol [23]. The pH control is critical, with acidic conditions (pH 1) promoting the desired reaction pathways while minimizing side reactions.

Current density represents a key parameter in electrochemical propanediol synthesis, influencing both the reaction rate and selectivity. Typical current densities range from 10-50 mA/cm², with optimization required to balance productive current efficiency with acceptable reaction rates [23]. Higher current densities may lead to increased side reactions and reduced selectivity toward the desired propanediol products.

The electrochemical approach offers potential advantages in terms of process integration with renewable energy sources and the chlor-alkali industry. The ability to operate at ambient temperature and pressure conditions reduces energy requirements compared to traditional thermochemical processes [23]. The modular nature of electrochemical systems allows for scalable implementation and distributed manufacturing approaches.

Photocatalytic Systems

Photocatalytic systems represent an emerging approach for propanediol synthesis, utilizing light energy to drive chemical transformations under mild conditions [24] [25]. These methodologies offer potential advantages in terms of sustainability and energy efficiency, particularly when coupled with renewable solar energy sources.

The photocatalytic dihydroxylation of light olefins to glycols has been demonstrated using palladium clusters stabilized by polyoxometalate on titanium dioxide supports [24]. This system achieves the conversion of propylene to propylene glycol at room temperature using water as the oxidant, with production rates of 28.6 mmol/g-Pd/h and liquid-phase selectivities of 80.0%.

The photocatalytic mechanism involves the absorption of light by the titanium dioxide support, leading to the generation of electron-hole pairs. The palladium clusters facilitate the activation of propylene through π-bonded adsorption, while hydroxyl radicals formed through photocatalytic water dissociation participate in the hydroxylation reaction [24]. This mechanism provides a direct route for propanediol formation without the need for high-temperature or high-pressure conditions.

Copper-titanium dioxide photocatalysts have shown effectiveness in hydrogen production from glycerol, achieving rates up to 105 mmol/g-catalyst/h at 93°C [25]. While not directly producing propanediol, these systems demonstrate the potential for photocatalytic activation of glycerol substrates that could be extended to propanediol synthesis applications.

The photocatalyst design involves careful consideration of light absorption properties, charge separation efficiency, and surface reaction sites. Titanium dioxide-based systems are widely studied due to their photostability and suitable band gap properties, while the incorporation of noble metal cocatalysts enhances the separation of photogenerated charge carriers [25].

The reaction conditions for photocatalytic propanediol synthesis typically involve mild temperatures and pressures, with the primary energy input being light irradiation. The wavelength of light influences the efficiency of the photocatalytic process, with visible light activation being particularly desirable for practical applications utilizing solar energy [24].

The integration of photocatalytic systems with reactor design represents a critical aspect of process development. The need for efficient light penetration and mass transfer requires careful consideration of reactor geometry and catalyst configuration. Immobilized photocatalyst systems offer advantages in terms of catalyst recovery and process operation compared to suspended catalyst systems [25].

XLogP3

-0.3

Other CAS

26264-14-2

Wikipedia

1,1-propanediol

Dates

Last modified: 02-18-2024

Explore Compound Types